3,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
3,4-Difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic benzamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl group at the 2-position and a 3,4-difluorobenzamide moiety at the 7-position. The fluorine atoms likely enhance metabolic stability and binding affinity, while the thiophene and tetrahydroisoquinoline groups may contribute to π-π stacking interactions or receptor selectivity.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N2O2S/c22-17-6-4-14(11-18(17)23)20(26)24-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLDVLLZWIUXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a difluorobenzene moiety, a tetrahydroisoquinoline structure, and a thiophene carbonyl group. These characteristics suggest various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C21H16F2N2O2S. The compound's structure can be represented as follows:
This structure provides insight into its potential interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The unique arrangement of functional groups allows for high-affinity binding to these targets, potentially leading to modulation of their activity. For example, the compound may inhibit specific enzymes or activate certain receptors depending on the biological context it is applied to.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-fluoro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | Tetrahydroisoquinoline core | Antimicrobial activity |
| 3-amino-N-(1-benzothiazol-2-carbonyl)benzene sulfonamide | Benzothiazole and sulfonamide | Anticancer properties |
| 5-fluoro-N-(1-methylpyrrolidin-3-carbonyl)benzene sulfonamide | Pyrrolidine derivative | Antimicrobial effects |
These examples highlight the potential for this compound to exhibit similar biological activities due to its structural similarities.
Anticancer Properties
Research has indicated that compounds containing tetrahydroisoquinoline structures often possess anticancer properties. The specific interactions and mechanisms through which these compounds exert their effects are still under investigation but may involve apoptosis induction or cell cycle arrest in cancer cells .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. It was found that certain derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting significant anticancer activity.
- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies indicated favorable interactions with key enzymes involved in tumor growth regulation .
Scientific Research Applications
Structural Characteristics
The molecular formula of 3,4-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is with a molecular weight of 398.4 g/mol. The compound features:
- A difluorophenyl group.
- A thiophene ring linked to a tetrahydroisoquinoline structure.
- A carboxamide functional group that enhances its solubility and biological activity.
Antimicrobial Properties
Research has indicated that derivatives of thiophene-containing compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the thiophene moiety is believed to enhance the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. For example, certain derivatives have shown promising results in inhibiting tumor cell proliferation in vitro. They exhibit significant antimitotic activity against human cancer cell lines with reported GI50 values indicating effective cytotoxicity . The mechanism often involves disruption of microtubule dynamics or interference with cellular signaling pathways critical for cancer cell survival.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Fluorine Substitution: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), a herbicide from , demonstrates that fluorinated aromatic rings enhance lipid solubility and target binding . The 3,4-difluoro motif in the target compound may similarly improve agrochemical or pharmacological performance.
- Thiophene vs. Triazole : The thiophene-2-carbonyl group in the target compound contrasts with sulfur-containing 1,2,4-triazoles (e.g., compounds [10–15] in ). Thiophene’s electron-rich aromatic system may offer distinct electronic interactions compared to triazoles’ hydrogen-bonding capabilities .
Molecular and Physicochemical Properties
The molecular weight and substituent effects can be inferred from analogues:
Spectral and Analytical Comparisons
- IR Spectroscopy : The absence of C=O bands in 1,2,4-triazoles (, compounds [7–9]) contrasts with the target compound’s benzamide carbonyl, which would exhibit a strong νC=O band near 1660–1680 cm⁻¹ .
- NMR: Tetrahydroisoquinoline protons in the target compound would resonate similarly to those in ’s 1,2,3,4-tetrahydroquinolin-7-yl derivatives (δ 1.5–3.0 ppm for aliphatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
